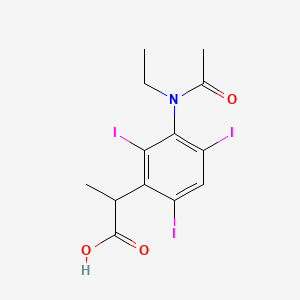
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenyl)propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(N-Ethylacetylamino)-2,4,6-triiodophenyl]propionic acid is a complex organic compound with the molecular formula C13H14I3NO4 and a molecular weight of 628.97 g/mol . This compound is characterized by the presence of three iodine atoms attached to a phenyl ring, which is further substituted with an N-ethylacetylamino group and a propionic acid moiety. The compound’s unique structure makes it of interest in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 2-[3-(N-Ethylacetylamino)-2,4,6-triiodophenyl]propionic acid typically involves multiple steps, starting with the iodination of a phenyl ring. The N-ethylacetylamino group is introduced through an acylation reaction, followed by the attachment of the propionic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
2-[3-(N-Ethylacetylamino)-2,4,6-triiodophenyl]propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohols or amines.
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-[3-(N-Ethylacetylamino)-2,4,6-triiodophenyl]propionic acid has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules, serving as a building block in organic synthesis.
Biology: It is employed in biochemical studies to investigate the effects of iodine-containing compounds on biological systems.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of radiopaque agents for medical imaging.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications
Mécanisme D'action
The mechanism of action of 2-[3-(N-Ethylacetylamino)-2,4,6-triiodophenyl]propionic acid involves its interaction with molecular targets in biological systems. The iodine atoms in the compound can participate in halogen bonding, which influences its binding affinity to specific proteins or enzymes. The N-ethylacetylamino group and propionic acid moiety contribute to the compound’s overall pharmacokinetic properties, affecting its absorption, distribution, metabolism, and excretion .
Comparaison Avec Des Composés Similaires
2-[3-(N-Ethylacetylamino)-2,4,6-triiodophenyl]propionic acid can be compared with other iodine-containing compounds, such as:
Iodinated contrast agents: Used in medical imaging, these compounds share the presence of iodine atoms but differ in their overall structure and pharmacokinetic properties.
Thyroid hormones: Compounds like thyroxine (T4) and triiodothyronine (T3) contain iodine atoms and play crucial roles in regulating metabolism.
The uniqueness of 2-[3-(N-Ethylacetylamino)-2,4,6-triiodophenyl]propionic acid lies in its specific combination of functional groups and iodine atoms, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
23279-50-7 |
|---|---|
Formule moléculaire |
C13H14I3NO3 |
Poids moléculaire |
612.97 g/mol |
Nom IUPAC |
2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenyl]propanoic acid |
InChI |
InChI=1S/C13H14I3NO3/c1-4-17(7(3)18)12-9(15)5-8(14)10(11(12)16)6(2)13(19)20/h5-6H,4H2,1-3H3,(H,19,20) |
Clé InChI |
OMKIDFZPIMSIQZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=C(C=C(C(=C1I)C(C)C(=O)O)I)I)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(2-Hydroxyethyl)pyrazin-2-yl]ethane-1,2-diol](/img/structure/B13816841.png)
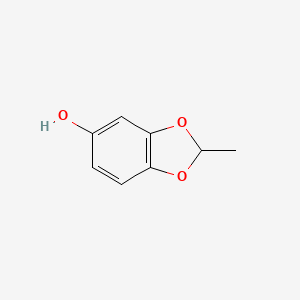
![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B13816861.png)

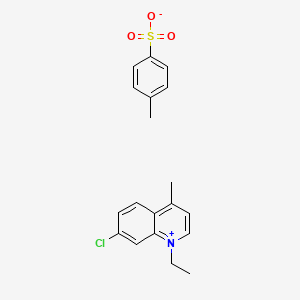
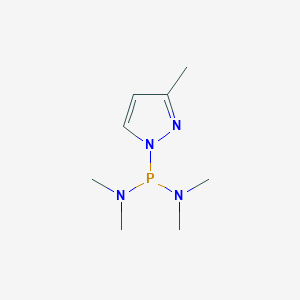
![(1S,5R)-1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13816881.png)
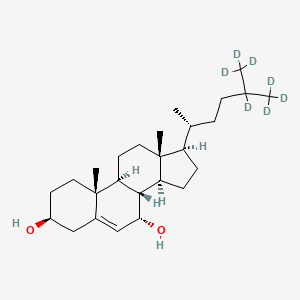
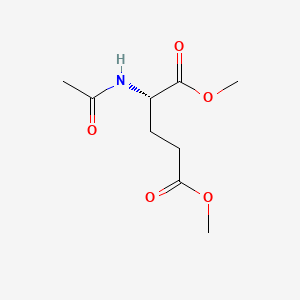
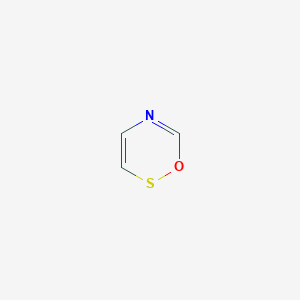
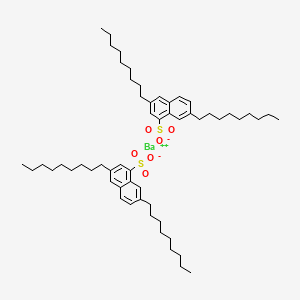
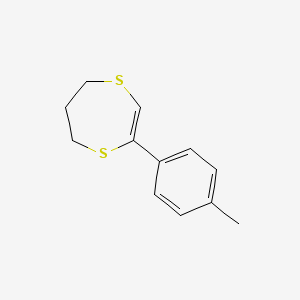
![(1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13816911.png)
![(5Z,9Z)-3,6,10-trimethyl-7,8,11,11a-tetrahydro-4H-cyclodeca[b]furan-2-one](/img/structure/B13816927.png)
